
methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(1-hydroxypropyl)-1-methyl-1H-pyrrole-2-carboxylate, or M4HPMPC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1. Catalysis and Synthesis
Methyl 4-aminopyrrole-2-carboxylates are synthesized using a catalytic cascade reaction involving FeCl2/Et3N, leading to pyrrolylpyridinium salts. This method facilitates the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).
2. Synthesis of Heterocycles
Novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates are synthesized from N-protected α-amino acids, leading to the construction of other functionalized heterocycles (Grošelj et al., 2013).
3. Formation of Oxiranylmethyl Derivatives
Reactions involving methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and related compounds lead to N-2-hydroxy-3-heteroaminopropyl-substituted compounds, demonstrating the versatility in chemical modifications of these compounds (Krutošíková et al., 2001).
4. Synthesis of Pyrrole-containing Compounds
A method for the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones is developed, highlighting the use of pyrrole derivatives in creating complex molecular structures (Galenko et al., 2019).
5. Antimicrobial Activity
Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrate significant antimicrobial activities, indicating the potential of these compounds in developing new therapeutic agents (Hublikar et al., 2019).
6. Humectants and Flavor Precursors
Novel polyol pyrrole esters synthesized from glucosamine hydrochloride are reported as excellent humectants and flavor precursors, showing potential in tobacco products (Fan et al., 2023).
7. Reactions with Epoxides
Potassium methyl pyrrole-2-carboxylate reacts with various epoxides to yield diverse products, demonstrating the reactivity of these compounds under different conditions (Irwin & Wheeler, 1972).
Properties
IUPAC Name |
methyl 4-(1-hydroxypropyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-9(12)7-5-8(10(13)14-3)11(2)6-7/h5-6,9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCNACJDWWPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(C(=C1)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
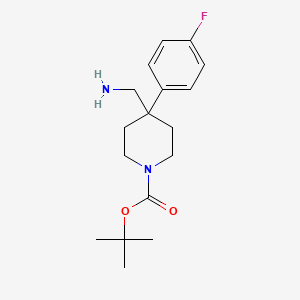
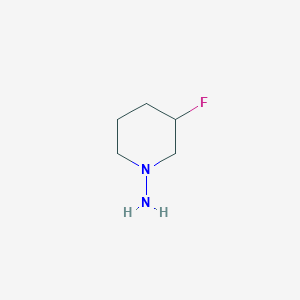
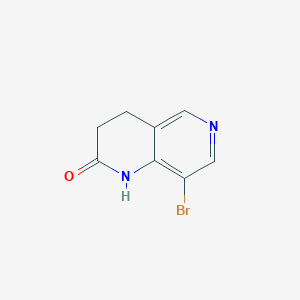

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
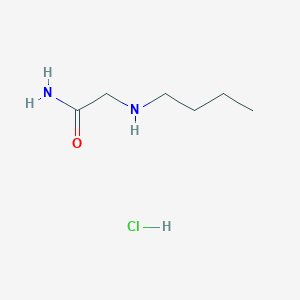
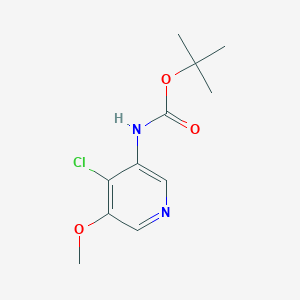
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)



![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)
